

Pharmacological profile of Lanatoside B

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Compound of Interest

Compound Name: Lanatoside B

Cat. No.: B190427

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An In-depth Technical Guide to the Pharmacological Profile of **Lanatoside B**

Introduction

Lanatoside B is a cardiac glycoside, a class of naturally occurring steroid-based molecules, isolated from the leaves of the woolly foxglove plant, *Digitalis lanata*.^{[1][2][3]} As a member of the digitalis glycoside family, its primary pharmacological application is in cardiology for the management of specific heart conditions.^{[1][3]} Structurally, it is characterized by a complex steroidal nucleus attached to a sugar moiety, which influences its solubility and biological activity.^[1] This document provides a comprehensive overview of the pharmacological properties of **Lanatoside B**, intended for researchers and drug development professionals.

Physicochemical Properties

Lanatoside B is a complex organic molecule with the following properties:

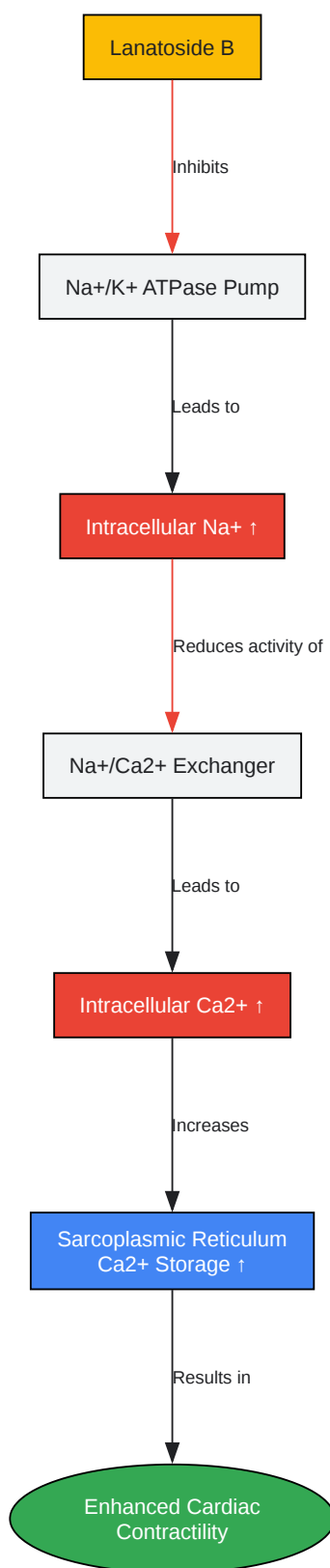
Property	Value	Reference
Chemical Formula	C ₄₉ H ₇₆ O ₂₀	^{[2][3]}
Molecular Weight	~985.12 g/mol	^[3]
CAS Number	17575-21-2	^[3]
Appearance	Powder	^[2]
Synonyms	Digilanide B	^[2]

Mechanism of Action

The principal mechanism of action for **Lanatoside B**, characteristic of all cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na^+/K^+ ATPase) pump located in the plasma membrane of cardiac muscle cells (cardiomyocytes).^{[1][2][3]}

This inhibition triggers a cascade of ionic events:

- **Inhibition of Na^+/K^+ ATPase:** **Lanatoside B** binds to the Na^+/K^+ ATPase pump, disrupting its function of pumping sodium ions (Na^+) out of the cell and potassium ions (K^+) into the cell.^[4]
- **Increased Intracellular Sodium:** The inhibition leads to an accumulation of intracellular Na^+ .^[3]
- **Altered Sodium-Calcium Exchange:** The elevated intracellular Na^+ concentration reduces the activity of the sodium-calcium ($\text{Na}^+/\text{Ca}^{2+}$) exchanger, which normally expels calcium ions (Ca^{2+}) from the cell.^{[3][5]}
- **Increased Intracellular Calcium:** This results in an accumulation of intracellular Ca^{2+} , leading to increased calcium uptake into the sarcoplasmic reticulum.^{[4][5]}
- **Enhanced Contractility:** The higher intracellular Ca^{2+} concentration enhances the interaction between actin and myosin filaments during systole, leading to a more forceful contraction of the cardiac muscle (a positive inotropic effect).^{[4][6]}



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Mechanism of action for **Lanatoside B**.

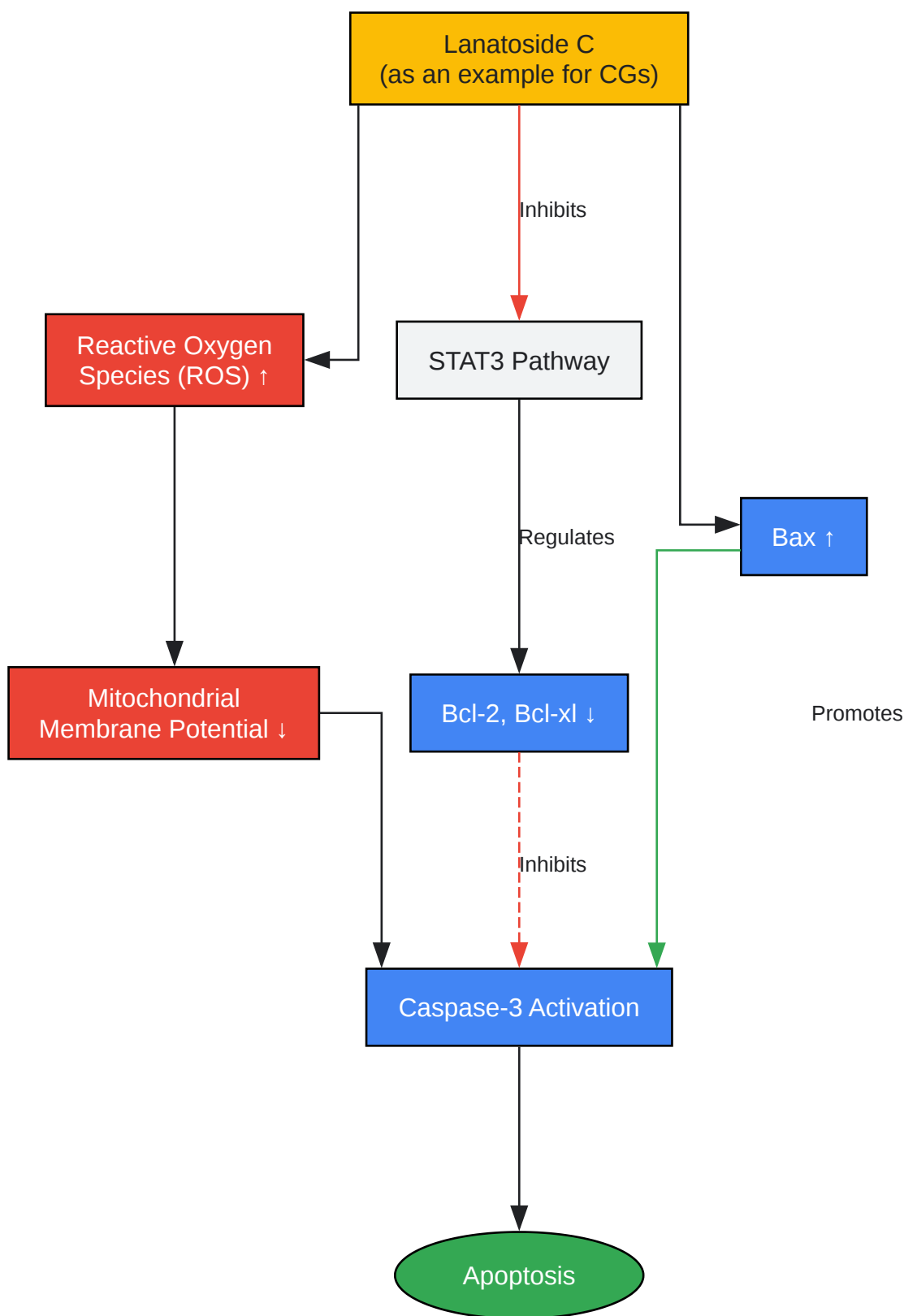
Pharmacological Effects

Pharmacodynamics

Cardiovascular Effects: The primary pharmacodynamic effect of **Lanatoside B** is its cardiotonic action. By increasing the force of myocardial contraction, it improves cardiac output, making it beneficial in the treatment of congestive heart failure.^[3] It is also utilized to manage certain arrhythmias, such as atrial fibrillation, by slowing conduction through the atrioventricular (AV) node.^{[1][3]}

A critical consideration in its clinical use is its narrow therapeutic index, meaning the dose required for therapeutic effect is very close to the dose that causes toxicity.^[1] Adverse effects can include gastrointestinal disturbances and life-threatening arrhythmias.^[1]

Anticancer Potential: Recent research has focused on the anticancer properties of cardiac glycosides. While data specific to **Lanatoside B** is limited, studies on the closely related compound Lanatoside C have shown significant cytotoxic and apoptotic effects in various cancer cell lines.^{[7][8][9]} These effects are mediated through the modulation of multiple signaling pathways. For instance, Lanatoside C has been shown to induce apoptosis in cholangiocarcinoma cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and inhibiting the STAT3 signaling pathway.^[9]



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Potential anticancer signaling pathway for cardiac glycosides.

Pharmacokinetics

Specific pharmacokinetic data for **Lanatoside B** is not extensively documented in the available literature. However, the general pharmacokinetic properties of related digitalis glycosides like digoxin and Lanatoside C can provide some context. Digoxin, for example, is about 75-85% absorbed orally and is primarily excreted unchanged in the urine, with a half-life of around 34 hours.^[10] The pharmacokinetics of these compounds can be influenced by factors such as renal function, age, and electrolyte balance.^[10] Further research is required to delineate the specific absorption, distribution, metabolism, and excretion (ADME) profile of **Lanatoside B**.

Quantitative Data

Quantitative data on the inhibitory potency of **Lanatoside B** is scarce. One study investigating five cardiac glycosides, including **Lanatoside B**, for activity against cholangiocarcinoma cells identified Lanatoside C as the most potent and proceeded with it for detailed analysis, without reporting the specific IC₅₀ values for **Lanatoside B**.^[7] For context, the inhibitory concentrations of other cardiac glycosides against various targets are presented below.

Compound	Target/Cell Line	Assay	Value (IC ₅₀ /GI ₅₀)	Reference
Lanatoside C	Hep3B (Hepatocellular Carcinoma)	Sulforhodamine B	0.12 µM	^[8]
Lanatoside C	HA22T (Hepatocellular Carcinoma)	Sulforhodamine B	0.14 µM	^[8]
Digoxin	MDA-MB-231 (Breast Cancer)	Kynurenine Production	~164 nM	^[11]
Digoxin	A549 (Lung Cancer)	Kynurenine Production	40 nM	^[11]
Ouabain	A549 (Lung Cancer)	Kynurenine Production	17 nM	^[11]

Key Experimental Protocols

The pharmacological profile of **Lanatoside B** and other cardiac glycosides is typically evaluated using a range of in vitro assays.

Na⁺/K⁺ ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Na⁺/K⁺ ATPase.

Principle: The activity of Na⁺/K⁺ ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) or the test compound determines the enzyme's specific activity and the compound's inhibitory effect.[\[5\]](#)[\[12\]](#)

Detailed Protocol:

- Enzyme Preparation: Isolate plasma membrane fractions rich in Na⁺/K⁺ ATPase from a relevant tissue source (e.g., rat brain cortex or intestinal villus cells).[\[13\]](#)
- Reaction Setup: Prepare two sets of reaction mixtures.
 - Mixture A (Total Activity): Contains a buffer (e.g., 30 mM Imidazole-HCl, pH 7.4), salts (130 mM NaCl, 20 mM KCl), and 4 mM MgCl₂.[\[12\]](#)
 - Mixture B (Ouabain-insensitive Activity): Contains the same buffer and MgCl₂ but omits NaCl and KCl and includes 1 mM ouabain.[\[12\]](#)
- Incubation: Add a standardized amount of the enzyme preparation (e.g., 20-50 µg of protein) to aliquots of both mixtures. To test **Lanatoside B**, add varying concentrations of the compound to Mixture A. Incubate at 37°C for 5 minutes.
- Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 2-3 mM. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[\[13\]](#)
- Stop Reaction: Terminate the reaction by adding an acid solution, such as trichloroacetic acid (TCA).[\[14\]](#)

- **Phosphate Detection:** Centrifuge the samples to pellet precipitated protein. Measure the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex. Read the absorbance at a specific wavelength (e.g., 660 nm or 850 nm).[\[14\]](#)[\[15\]](#)
- **Calculation:** The Na⁺/K⁺ ATPase-specific activity is the difference between the Pi liberated in Mixture A and Mixture B. The inhibitory effect of **Lanatoside B** is calculated as the percentage reduction in this specific activity. An IC₅₀ value can be determined by plotting inhibition versus compound concentration.

MTT Cytotoxicity Assay

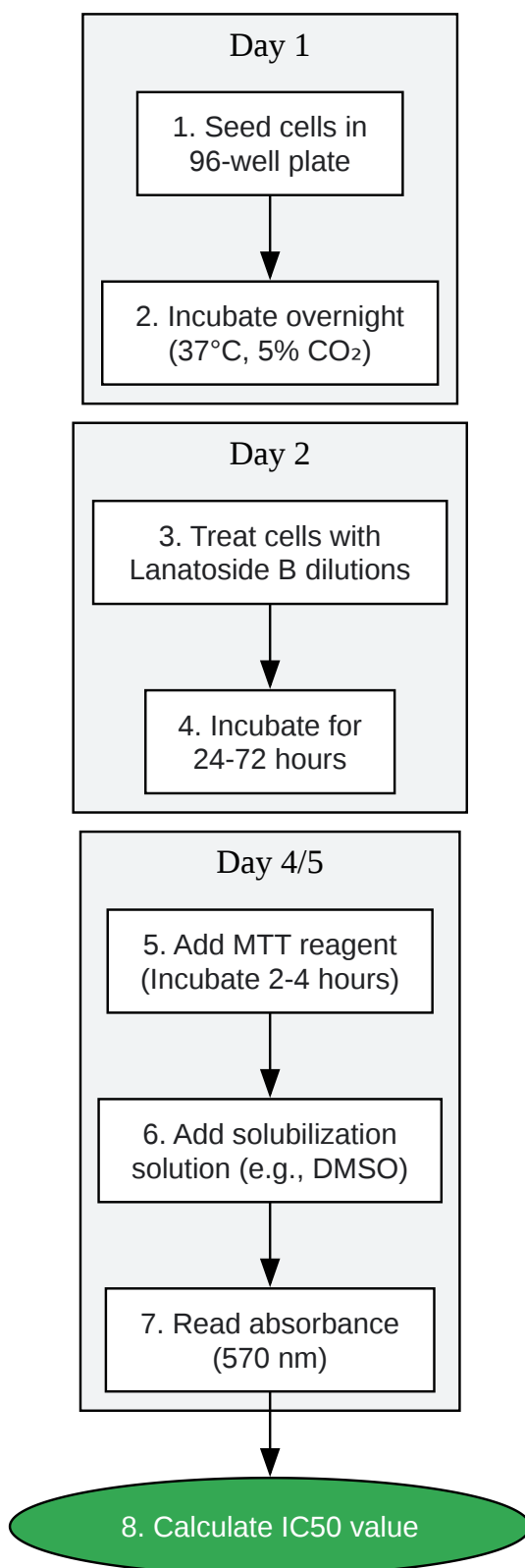
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[\[1\]](#)

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[\[16\]](#)[\[17\]](#)

Detailed Protocol:

- **Cell Plating:** Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[\[16\]](#)
- **Compound Treatment:** Prepare serial dilutions of **Lanatoside B** in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated cells as a control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[\[17\]](#)
- **MTT Addition:** After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.[\[16\]](#)[\[17\]](#)
- **Formazan Solubilization:** Carefully remove the MTT-containing medium. Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[\[16\]](#)[\[17\]](#)

- Absorbance Measurement: Place the plate on an orbital shaker for a few minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 550 and 600 nm.[\[16\]](#)
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.



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